Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)-
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Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- is a complex organic compound with a molecular formula of C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a nitrophenyl group, and a methanesulfonamide group
Preparation Methods
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine moiety can be synthesized through a series of condensation reactions involving anthranilic acid and glycerol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of Methanesulfonamide:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and controlled temperatures to ensure the desired products are formed.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a fluorescent probe due to its acridine moiety, which exhibits strong fluorescence properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also targets specific enzymes involved in DNA replication and repair, further enhancing its anticancer activity.
Comparison with Similar Compounds
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- can be compared with other similar compounds, such as:
N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72738-99-9 |
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Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-29(27,28)23-13-10-11-18(19(12-13)24(25)26)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23H,1H3,(H,21,22) |
InChI Key |
KQZDWVBXXIFGMC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
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